

# Application of CAY10746 in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CAY10746  |           |
| Cat. No.:            | B10821377 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CAY10746** is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. In the context of ophthalmology, aberrant ROCK signaling has been implicated in the pathogenesis of several eye diseases, most notably diabetic retinopathy and glaucoma. **CAY10746**, by selectively targeting ROCK, offers a valuable pharmacological tool for investigating the role of this pathway in disease progression and for exploring potential therapeutic interventions.

Diabetic retinopathy, a leading cause of blindness, is characterized by progressive damage to the retinal microvasculature.[1][2] The Rho/ROCK pathway is implicated in high glucose-induced endothelial dysfunction, inflammation, and neuronal apoptosis in the retina.[3][4] Similarly, in glaucoma, another major cause of irreversible blindness, the ROCK pathway is involved in regulating aqueous humor outflow and retinal ganglion cell (RGC) death.[5] ROCK inhibitors have been shown to increase aqueous humor outflow and provide neuroprotection to RGCs.[5]

This document provides detailed application notes and experimental protocols for the use of **CAY10746** in ophthalmology research, with a focus on its application in ex vivo models of diabetic retinopathy.



**Data Presentation** 

**Kinase Inhibitory Activity of CAY10746** 

| Kinase Kinase     | IC50 (nM)                     |
|-------------------|-------------------------------|
| ROCK1             | 14                            |
| ROCK2             | 3                             |
| PKA               | >10,000                       |
| LIMK2             | 46                            |
| Aurora A          | 1,072                         |
| Aurora B          | 1,239                         |
| PKG1α             | 517                           |
| PKG1β             | 660                           |
| Selectivity Panel | >10,000 for 387 other kinases |

This data is derived from the primary publication by Zhao, L., et al. (2019) and supplier datasheets.[1][3][6]

## **Cellular Activity of CAY10746**



| Cell Line/Model                                       | Assay                                                                  | Effective<br>Concentration | Observed Effect                                                      |
|-------------------------------------------------------|------------------------------------------------------------------------|----------------------------|----------------------------------------------------------------------|
| SH-SY5Y cells                                         | Inhibition of MYPT1 phosphorylation                                    | 0.1 - 10 μΜ                | Dose-dependent inhibition of ROCK activity.                          |
| Human Umbilical Vein<br>Endothelial Cells<br>(HUVECs) | Cell Migration Assay                                                   | 1 μΜ                       | Inhibition of endothelial cell migration.                            |
| Mouse Retinal<br>Neurons (in vitro)                   | High glucose-induced apoptosis and oxidative stress                    | 1 μΜ                       | Protection from apoptosis and oxidative stress.                      |
| Mouse Retinal<br>Explants (ex vivo)                   | High glucose-induced vascular regression and Müller cell proliferation | 1 μΜ                       | Promoted vessel regression and suppressed Müller cell proliferation. |

This data is derived from the primary publication by Zhao, L., et al. (2019) and supplier datasheets.[1][3][6]

## **Signaling Pathways**

The primary mechanism of action of **CAY10746** is the inhibition of the Rho/ROCK signaling pathway. In the context of diabetic retinopathy and other retinal diseases, this pathway is activated by various upstream signals, including high glucose levels. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain Phosphatase (MLCP) and LIM kinase (LIMK). This leads to increased actin-myosin contractility, stress fiber formation, and ultimately contributes to endothelial dysfunction, neuronal apoptosis, and inflammation. **CAY10746** blocks these downstream effects by directly inhibiting ROCK activity.









Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ROCK as a Therapeutic Target of Diabetic Retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms underlying retinal ganglion cell apoptosis and optic nerve regeneration in glaucoma (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho/ROCK pathway and neural regeneration: a potential therapeutic target for central nervous system and optic nerve damage PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CAY10746 in Ophthalmology Research].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821377#application-of-cay10746-in-ophthalmology-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com